molecular formula C17H17N5OS B2898872 N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide CAS No. 1705426-73-8

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide

Cat. No.: B2898872
CAS No.: 1705426-73-8
M. Wt: 339.42
InChI Key: PUIZFVPBNLEPED-UHFFFAOYSA-N
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Description

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide is a complex organic compound that features a quinoxaline core, a thiazole ring, and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoxaline core, followed by the introduction of the thiazole and pyrrolidine rings through various coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives, thiazole-containing molecules, and pyrrolidine-based compounds. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

N-{[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl}quinoxaline-6-carboxamide is unique due to its specific combination of functional groups and structural features

Conclusion

This compound is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and chemical properties make it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]quinoxaline-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(12-3-4-14-15(10-12)19-6-5-18-14)21-11-13-2-1-8-22(13)17-20-7-9-24-17/h3-7,9-10,13H,1-2,8,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIZFVPBNLEPED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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